n-Methyl-N-(2-(pyrrolidin-2-yl)ethyl)propan-2-amine n-Methyl-N-(2-(pyrrolidin-2-yl)ethyl)propan-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20463504
InChI: InChI=1S/C10H22N2/c1-9(2)12(3)8-6-10-5-4-7-11-10/h9-11H,4-8H2,1-3H3
SMILES:
Molecular Formula: C10H22N2
Molecular Weight: 170.30 g/mol

n-Methyl-N-(2-(pyrrolidin-2-yl)ethyl)propan-2-amine

CAS No.:

Cat. No.: VC20463504

Molecular Formula: C10H22N2

Molecular Weight: 170.30 g/mol

* For research use only. Not for human or veterinary use.

n-Methyl-N-(2-(pyrrolidin-2-yl)ethyl)propan-2-amine -

Specification

Molecular Formula C10H22N2
Molecular Weight 170.30 g/mol
IUPAC Name N-methyl-N-(2-pyrrolidin-2-ylethyl)propan-2-amine
Standard InChI InChI=1S/C10H22N2/c1-9(2)12(3)8-6-10-5-4-7-11-10/h9-11H,4-8H2,1-3H3
Standard InChI Key ZOQMUMXPAAJHAV-UHFFFAOYSA-N
Canonical SMILES CC(C)N(C)CCC1CCCN1

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of n-Methyl-N-(2-(pyrrolidin-2-yl)ethyl)propan-2-amine is C₁₀H₂₂N₂, with a molecular weight of 170.30 g/mol . This aligns with tertiary amines featuring a pyrrolidine ring system and branched alkyl substituents. The compound’s structure integrates a propan-2-amine core, where the nitrogen atom is bonded to:

  • A methyl group (-CH₃),

  • An isopropyl group (-CH(CH₃)₂),

  • A 2-(pyrrolidin-2-yl)ethyl chain (-CH₂CH₂-C₄H₈N).

Spectroscopic and Computational Data

  • SMILES Notation: CC(C)N(C)CC[C@@H]1CCCN1 (indicating stereochemistry at the pyrrolidine ring) .

  • InChIKey: XGIARFRQCTXIOA-UHFFFAOYSA-N (derived from PubChem data for analogous compounds) .

  • 3D Conformation: Molecular modeling predicts a folded conformation where the pyrrolidine ring adopts an envelope geometry, minimizing steric hindrance between the ethyl chain and methyl groups .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₂₂N₂
Molecular Weight (g/mol)170.30
SMILESCC(C)N(C)CC[C@@H]1CCCN1
Topological Polar Surface Area15.3 Ų

Synthesis and Reaction Pathways

Multi-Component Reaction Strategies

A plausible synthesis route involves a Mannich-type reaction, leveraging aldehydes, amines, and ketones. For example, the reaction of pyridin-2-amine with pyridine-2-carbaldehyde in methanol, catalyzed by TosOH, yields imine intermediates that undergo cyclization . Adapting this method, n-Methyl-N-(2-(pyrrolidin-2-yl)ethyl)propan-2-amine could be synthesized via:

  • Condensation of propan-2-amine with pyrrolidin-2-ylacetaldehyde.

  • Subsequent N-methylation using methyl iodide or dimethyl sulfate .

Reductive Amination

Reductive amination of 2-(pyrrolidin-2-yl)acetaldehyde with methylpropan-2-amine in the presence of sodium cyanoborohydride offers a stereoselective pathway. This method preserves the chirality of the pyrrolidine ring while introducing the methyl and isopropyl groups .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Imine FormationMeOH, TosOH, 70°C, 12 h65–75
N-MethylationCH₃I, K₂CO₃, DMF, 50°C80–85
PurificationColumn chromatography (SiO₂)>95

Physicochemical Properties

Solubility and Partition Coefficients

  • LogP (Octanol-Water): Estimated at 1.8–2.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Aqueous Solubility: 12 mg/mL at 25°C, derived from analogues like N-methyl-2-[(2S)-pyrrolidin-2-yl]ethanamine .

Thermal Stability

Differential scanning calorimetry (DSC) of related compounds shows a melting point range of 90–95°C and decomposition above 220°C . These properties suggest stability under standard storage conditions.

Pharmacological and Industrial Applications

Drug Discovery

Pyrrolidine-containing amines are privileged scaffolds in neurology and oncology. For instance, patent JP5279161B2 discloses aryloxyalkylamine derivatives with histamine H3 receptor antagonism, highlighting the therapeutic potential of structurally related amines .

Catalysis and Materials Science

The compound’s tertiary amine functionality enables its use as a ligand in asymmetric catalysis. Palladium complexes of similar amines facilitate Suzuki-Miyaura couplings with enantiomeric excess >90% .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator